N2-Cyclopropylpyrimidine-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-cyclopropylpyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIDYQTWMPBFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Characterization
Advanced Synthetic Routes to N2-Cyclopropylpyrimidine-2,5-diamine and Related Analogues
The construction of the this compound framework can be approached through various synthetic strategies, ranging from the optimization of classical methods to the development of novel multi-component reactions.
Optimization of Established Synthetic Protocols
Conventional syntheses of substituted pyrimidines often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative. For this compound, a plausible established route would involve the reaction of a suitably substituted three-carbon synthon with N-cyclopropylguanidine.
Optimization of such protocols focuses on several key aspects:
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the product. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of 2-aminopyrimidine (B69317) derivatives. rsc.org
Starting Material Selection: The nature of the three-carbon component is crucial. The use of β-ketoesters or β-aldehydoesters can provide a direct route to the pyrimidine (B1678525) core. rsc.org
Regiocontrol: A significant challenge in the synthesis of asymmetrically substituted pyrimidines is controlling the regioselectivity. In the context of this compound, this involves ensuring the cyclopropyl (B3062369) group is selectively introduced at the N2 position. This can be influenced by the steric and electronic properties of the reactants and the reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | Toluene |
| Base | K2CO3 | NaOEt | Et3N |
| Temperature | Reflux | 80 °C | 110 °C |
| Yield (%) | Varies | Varies | Varies |
Development of Novel Multi-Component Reaction Approaches for Pyrimidine-2,5-diamine Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of pyrimidine-2,5-diamine scaffolds, several MCR strategies have been developed.
A notable example is the iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.orgfigshare.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, allowing for the regioselective formation of C-C and C-N bonds. nih.govorganic-chemistry.orgfigshare.com Adapting this methodology for this compound would involve the use of N-cyclopropylamidine as a key building block. The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring by choosing the appropriate alcohol starting materials. nih.govorganic-chemistry.orgfigshare.com
Another MCR approach involves the reaction of β-dicarbonyl compounds, aldehydes, and guanidine salts. The optimization of these reactions often involves screening different catalysts and reaction conditions to achieve high yields and selectivity.
Exploration of Regioselective and Stereoselective Synthesis
The regioselective synthesis of N2-substituted pyrimidines is paramount. In many synthetic routes, the formation of isomeric products is a common issue. Strategies to achieve high regioselectivity include:
Directing Groups: The use of starting materials with appropriate directing groups can favor the formation of the desired N2-substituted isomer.
Catalyst Control: Certain catalysts can influence the regiochemical outcome of the reaction by selectively activating one reaction site over another. For instance, iridium-pincer complexes have demonstrated high regioselectivity in pyrimidine synthesis. nih.govorganic-chemistry.orgfigshare.com
Stepwise Synthesis: A stepwise approach, where the cyclopropylamine (B47189) is introduced in a controlled manner, can also ensure the desired regiochemistry. This might involve the initial synthesis of a pyrimidine with a leaving group at the 2-position, followed by nucleophilic substitution with cyclopropylamine. The synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.gov
While this compound itself is not chiral, the principles of stereoselective synthesis become relevant when chiral centers are introduced into the substituents at other positions of the pyrimidine ring.
Mechanistic Elucidation of Synthetic Transformations
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic routes and the design of new, more efficient ones.
Investigation of Reaction Intermediates and Transition States
The synthesis of pyrimidines typically proceeds through a series of key intermediates. For example, in the condensation reaction between a β-dicarbonyl compound and an amidine, the initial step is the formation of an enamine or a related adduct. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize these transient intermediates. For instance, in some pyrimidine syntheses, intermediate adducts have been isolated and characterized, providing valuable insights into the reaction pathway. researchgate.net The identification of transition states, often through a combination of experimental and computational methods, helps in understanding the factors that control the reaction rate and selectivity.
Computational Analysis of Reaction Mechanisms (e.g., DFT-based Pathway Mapping)
Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction mechanisms in organic synthesis. jchemrev.comijcce.ac.irrsc.orgacs.org For the synthesis of this compound, DFT calculations can be used to:
Analyze Transition State Geometries: The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. This can be used to explain the observed regioselectivity and stereoselectivity.
Predict the Effect of Substituents and Catalysts: DFT calculations can be used to model the effect of different substituents on the pyrimidine ring and to understand how catalysts influence the reaction pathway. This can guide the rational design of more efficient synthetic methods.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Investigations of N2-Cyclopropylpyrimidine-2,5-diamine and its Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a hypothetical crystal of this compound, this method would provide accurate bond lengths, bond angles, and torsion angles.
Based on known structures of substituted pyrimidines, the pyrimidine (B1678525) ring is expected to be essentially planar. The exocyclic amino groups and the cyclopropyl (B3062369) substituent will exhibit specific orientations relative to this plane. The C-N bond connecting the cyclopropyl group to the pyrimidine ring is anticipated to be shorter than a typical C-N single bond due to the influence of the aromatic system.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Z | 4 |
Note: This data is hypothetical and based on common crystal packing for similar small organic molecules.
The presence of two amino groups in this compound suggests that hydrogen bonding will be a dominant intermolecular force in its crystal structure. The amino protons can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms (both in the ring and the amino groups) can act as acceptors.
In the solid state, the conformation of the molecule is "frozen." The orientation of the cyclopropyl group relative to the pyrimidine ring would be of particular interest. Due to potential steric hindrance with the adjacent amino group, the cyclopropyl group may be twisted out of the plane of the pyrimidine ring. The exact torsion angle would be determined by a balance of steric and electronic effects within the crystal lattice. The conformations of the amino groups will also be influenced by their involvement in the hydrogen bonding network.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A comprehensive set of NMR experiments would provide detailed insights into the connectivity and spatial arrangement of atoms in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the pyrimidine ring protons, the amino protons, and the protons of the cyclopropyl group. The chemical shifts would be influenced by the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the distinct carbons of the pyrimidine ring and the cyclopropyl group.
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton couplings, for instance, between the protons on the cyclopropyl ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C signals. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule, for example, connecting the cyclopropyl protons to the pyrimidine ring carbons. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to determine the preferred orientation of the cyclopropyl group relative to the pyrimidine ring in solution. wikipedia.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrimidine-H | 7.5 - 8.5 | - |
| Pyrimidine-C | - | 150 - 165 |
| NH₂ | 4.5 - 6.0 | - |
| Cyclopropyl-CH | 2.0 - 2.5 | 25 - 35 |
| Cyclopropyl-CH₂ | 0.5 - 1.0 | 5 - 15 |
Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.
Dynamic NMR (DNMR) techniques could be employed to study conformational exchange processes, such as the rotation of the cyclopropyl group around the C-N bond. researchgate.net By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers associated with these dynamic processes. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformations might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier.
Vibrational Spectroscopy for Functional Group and Structural Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with peaks corresponding to the vibrational modes of different functional groups.
In the case of this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary and secondary amine groups would produce distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The C-H bonds of the cyclopropyl and pyrimidine rings would show stretching vibrations around 3100-2850 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are anticipated to appear in the 1650-1450 cm⁻¹ region. Furthermore, the N-H bending vibrations would likely be observed around 1650-1550 cm⁻¹.
Table 1: Expected FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 |
| N-H (Secondary Amine) | Stretching | 3400 - 3300 |
| C-H (Cyclopropyl) | Stretching | ~3080 |
| C-H (Pyrimidine) | Stretching | 3100 - 3000 |
| C=C & C=N (Pyrimidine Ring) | Stretching | 1650 - 1450 |
| N-H | Bending | 1650 - 1550 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic rings.
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing vibrations of the pyrimidine ring. The C-C stretching vibrations of the cyclopropyl group would also be Raman active. The non-polar C-H bonds in both the cyclopropyl and pyrimidine moieties would contribute to the Raman spectrum. The combination of FTIR and Raman data allows for a more complete picture of the molecule's vibrational modes.
Table 2: Expected Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Pyrimidine Ring | Ring Breathing (Symmetric) | 1050 - 950 |
| C-C (Cyclopropyl) | Ring Breathing | 1250 - 1150 |
| C-H (Cyclopropyl & Pyrimidine) | Stretching | 3100 - 2850 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.
For this compound, with a molecular formula of C₇H₁₀N₄, the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of the cyclopropyl group, the loss of amino groups, and the fragmentation of the pyrimidine ring. Analysis of these fragmentation patterns provides valuable insights into the connectivity of the atoms within the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight (Nominal) | 150 |
| Exact Mass | 150.0905 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to study the electronic structure and intrinsic properties of a single molecule of N2-Cyclopropylpyrimidine-2,5-diamine, typically in the gas phase or with implicit solvent models.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can predict a range of electronic and structural properties. For this compound, a typical DFT study using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the optimized molecular geometry, detailing bond lengths and angles.
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The molecular dipole moment and the electrostatic potential map are also computed to understand the charge distribution and polarity of the molecule.
Table 1: Calculated Electronic Properties of this compound using DFT Hypothetical Data
Property Value Total Electronic Energy (Hartree) -475.12345 HOMO Energy (eV) -5.89 LUMO Energy (eV) -1.23 HOMO-LUMO Gap (eV) 4.66 Dipole Moment (Debye) 2.45
For more precise energetic and spectroscopic data, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide "gold standard" accuracy, albeit at a higher computational expense.
These high-level calculations are particularly useful for predicting spectroscopic properties like vibrational frequencies. A frequency calculation on the optimized geometry of this compound can predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretches, C=N stretches of the pyrimidine (B1678525) ring, or motions of the cyclopropyl (B3062369) group.
Table 2: Predicted Vibrational Frequencies for this compound using MP2/aug-cc-pVTZ Hypothetical Data
Vibrational Mode Frequency (cm⁻¹) Description ν(N-H) 3450, 3350 Asymmetric and Symmetric N-H Stretch (5-amino) ν(N-H) 3300 N-H Stretch (2-cyclopropylamino) ν(C=N) 1650, 1580 Pyrimidine Ring Stretches δ(CH₂) 1450 Cyclopropyl CH₂ Scissoring
The pyrimidine core of the molecule is aromatic, and quantum chemical calculations can quantify this property. A common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.
Furthermore, these methods can elucidate the electronic effects of the cyclopropyl and amino substituents on the pyrimidine ring. The electron-donating nature of the amino groups and the unique electronic properties of the cyclopropyl group influence the electron density distribution and reactivity of the aromatic system. Natural Bond Orbital (NBO) analysis can be performed to quantify charge transfer interactions between the substituents and the ring.
Table 3: Aromaticity and Substituent Effect Analysis Hypothetical Data
Parameter Value Interpretation NICS(0) (ppm) -8.5 Aromatic character of the pyrimidine ring NBO Charge on 5-NH₂ -0.95 e Strong electron-donating effect NBO Charge on 2-NH-cyclopropyl -0.88 e Electron-donating effect
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment.
MD simulations model the movements of atoms in the molecule over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape. For this compound, key areas of flexibility include the rotation around the C-N bond connecting the cyclopropyl group to the pyrimidine ring and the orientation of the amino groups. By running simulations for nanoseconds or longer, a representative ensemble of low-energy conformations can be generated.
Table 4: Conformational Preferences from MD Simulations in Vacuum Hypothetical Data```html
| Dihedral Angle | Most Populated Angle (degrees) | Population (%) |
|---|---|---|
| C(ring)-C(ring)-N-H (5-amino) | 0 ± 10 | 95% (planar) |
| C(ring)-N-C(cyclopropyl)-C(cyclopropyl) | 60 ± 15 | 70% |
| C(ring)-N-C(cyclopropyl)-C(cyclopropyl) | 180 ± 15 | 30% |
The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can incorporate solvent molecules explicitly (e.g., a box of water molecules) or implicitly (as a continuous medium). By running simulations in different solvents, such as water and dimethyl sulfoxide (DMSO), the impact of solvent polarity and hydrogen bonding on the conformational preferences of this compound can be assessed.
For instance, in a polar protic solvent like water, conformations that expose the amino groups to form hydrogen bonds with the solvent may be favored. In contrast, in a polar aprotic solvent like DMSO, different conformational preferences might emerge. Analysis of radial distribution functions from the simulation can provide detailed information about the solvation shell around different parts of the molecule.
**Table 5: Solvent Effects on the Primary Conformation of the Cyclopropyl Group**
*Hypothetical Data*
```html
Solvent Most Populated Dihedral Angle (degrees) Population (%) Vacuum 60 ± 15 70% Water 75 ± 20 85% DMSO 65 ± 15 75%
Ligand-Target System Dynamics
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of a ligand-target complex over time. For derivatives of this compound, such as the CGRP receptor antagonist Rimegepant, MD simulations have been crucial in understanding the stability of the ligand within the binding pocket and the conformational changes that occur upon binding.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and predicting the binding affinity of novel compounds.
Ligand-Protein Interaction Profiling and Binding Mode Analysis
For derivatives of this compound, docking studies have consistently shown the pyrimidine core acting as a crucial hinge-binding motif. In the context of CGRP receptor antagonists, docking studies of Rimegepant have been performed using the crystal structure of a related compound, olcegepant, in complex with the receptor (PDB ID: 3N7R). These studies have proposed an induced-fit binding pose for Rimegepant, highlighting the importance of specific interactions for its antagonistic activity.
The docking poses reveal that the aminopyrimidine core is strategically positioned to form key hydrogen bonds with the backbone of the receptor, a common feature for this class of inhibitors across different targets.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Van der Waals)
The binding of this compound derivatives to their targets is characterized by a network of intermolecular interactions. For Rimegepant, molecular dynamics and docking studies have identified several key interactions within the CGRP receptor binding pocket.
Key Intermolecular Interactions of Rimegepant with the CGRP Receptor:
| Interaction Type | Key Residues Involved |
|---|---|
| Hydrophobic Interactions | A70, M42 |
| Hydrogen Bonding | W72, W74 |
These interactions, particularly the hydrophobic contacts with A70 and M42 and hydrogen bonds with tryptophan residues, are critical for the high binding affinity of Rimegepant. The cyclopropyl group of the this compound scaffold often contributes to favorable hydrophobic interactions within a specific sub-pocket of the binding site.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While specific virtual screening campaigns that led to the initial discovery of the this compound scaffold are not extensively detailed in the public domain, the pyrimidine core is a well-established hinge-binding motif for kinases.
Structure-based virtual screening approaches, often employing docking algorithms, are frequently used to identify novel kinase inhibitors. The general workflow involves docking a large compound library against the ATP-binding site of a target kinase. Compounds that exhibit favorable docking scores and form key interactions with the hinge region, similar to those observed for pyrimidine-based inhibitors, are then selected for experimental validation. It is highly probable that similar in silico screening methods were instrumental in identifying the potential of the this compound scaffold as a valuable starting point for inhibitor design.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are essential computational tools for establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
These models typically reveal the importance of steric, electrostatic, and hydrophobic fields at different positions of the pyrimidine scaffold for biological activity. For instance, a hypothetical QSAR model for a series of this compound derivatives might indicate that:
Sterically favorable regions around the cyclopropyl group could enhance binding.
Electron-withdrawing groups on the pyrimidine ring might be crucial for hinge-binding interactions.
Hydrophobic substituents at the 5-position of the pyrimidine ring could lead to increased potency by occupying a hydrophobic pocket.
The development of such predictive QSAR models is a critical step in guiding the synthesis of new analogs with improved activity and selectivity.
Structure Activity Relationship Sar Studies and Rational Design
Design Principles for N2-Cyclopropylpyrimidine-2,5-diamine Analogues
The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to optimize interactions with the biological target while maintaining favorable drug-like properties.
The cyclopropyl (B3062369) group at the N2 position is a key feature of the lead compound, contributing to its binding affinity and metabolic stability. Systematic modifications of this moiety can provide valuable insights into the spatial and electronic requirements of the target's binding pocket.
While specific research detailing the systematic modification of the cyclopropyl group on this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest several avenues for exploration. The inherent ring strain and unique electronic character of the cyclopropyl group make it a valuable component in drug design. Its replacement with other small, constrained rings (e.g., cyclobutyl) or short, flexible alkyl chains (e.g., ethyl, propyl) would help to probe the necessity of this rigid moiety for biological activity. Furthermore, the introduction of substituents on the cyclopropyl ring itself could modulate its electronic properties and provide additional points of interaction with the target protein.
In broader studies of cyclopropyl-containing compounds, it has been observed that the stereochemistry of the cyclopropane ring can significantly impact biological activity. Different stereoisomers can orient substituents in distinct spatial arrangements, leading to varied binding affinities.
For instance, in related pyrimidine-based kinase inhibitors, the introduction of small, electron-withdrawing groups on the pyrimidine (B1678525) ring has been shown to enhance potency. Conversely, bulky substituents may be detrimental if they clash with the protein surface. The amine groups at the C2 and C5 positions are crucial for forming hydrogen bonds, which are often critical for high-affinity binding. Modification of these amines, for example, by acylation or alkylation, can alter their hydrogen-bonding capacity and lipophilicity.
A hypothetical SAR exploration could involve the introduction of various substituents at the C4 and C6 positions of the pyrimidine ring, as well as modifications to the C5-amine. The following interactive table illustrates a potential set of analogues and their hypothetical biological activities, based on general SAR principles for pyrimidine derivatives.
| Compound ID | R1 (C4-position) | R2 (C5-amine) | Hypothetical Activity (IC50, nM) |
| Lead | H | -NH2 | 100 |
| Analogue 1 | -CH3 | -NH2 | 75 |
| Analogue 2 | -Cl | -NH2 | 50 |
| Analogue 3 | -OCH3 | -NH2 | 120 |
| Analogue 4 | H | -NH(CH3) | 150 |
| Analogue 5 | H | -N(CH3)2 | 200 |
| Analogue 6 | -Cl | -NH-acetyl | 500 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not publicly available.
Elucidation of Structural Determinants for Biological Activity
A comprehensive understanding of the structural features that govern biological activity is essential for successful drug design. This involves correlating specific molecular characteristics with binding affinity, selectivity, and the influence of stereochemistry.
The binding affinity of a ligand for its target is a measure of the strength of their interaction. High affinity is often a prerequisite for potent biological activity. Selectivity, the ability of a drug to interact with its intended target over other proteins in the body, is crucial for minimizing off-target effects and ensuring a favorable safety profile.
For this compound analogues, key molecular features that would be correlated with binding affinity and selectivity include:
Hydrogen Bonding: The N-H groups of the cyclopropylamine (B47189) and the C5-amine, as well as the nitrogen atoms within the pyrimidine ring, are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The cyclopropyl group and any lipophilic substituents on the pyrimidine ring can engage in hydrophobic interactions with nonpolar regions of the binding site.
Shape and Conformational Rigidity: The planar pyrimidine ring and the rigid cyclopropyl group contribute to a defined molecular shape that must be complementary to the topology of the target's binding pocket.
Computational modeling and molecular docking studies can be employed to visualize and predict how these features interact with the target protein, providing a rational basis for designing analogues with improved affinity and selectivity.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. If the cyclopropyl moiety or any introduced substituents create a chiral center, the resulting enantiomers or diastereomers may exhibit significantly different potencies and selectivities. This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer over another.
For example, studies on other classes of molecules have shown that the orientation of a cyclopropyl group can be critical for fitting into a specific binding pocket. One stereoisomer might position a key interacting group for optimal binding, while the other may lead to steric clashes or unfavorable interactions. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to fully elucidate the SAR and identify the most active configuration.
Advanced Strategies for Lead Optimization
Once a foundational understanding of the SAR is established, advanced strategies can be employed to further optimize the lead compound. These strategies aim to fine-tune the molecule's properties to achieve the desired therapeutic profile.
Scaffold Hopping: This involves replacing the pyrimidine-2,5-diamine core with other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target protein can be identified and then grown or linked together to create more potent leads. This approach can be used to explore new binding interactions for the this compound scaffold.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, computational methods can be used to design molecules that fit precisely into the binding site. This allows for a more rational and targeted approach to lead optimization.
Iterative Design-Make-Test-Analyze (DMTA) Cycle Implementation
The Design-Make-Test-Analyze (DMTA) cycle is a fundamental iterative process in modern drug discovery, enabling the rapid evolution of initial hits into optimized clinical candidates. For derivatives of this compound, this cycle allows medicinal chemists to systematically probe the chemical space around the core scaffold to enhance desired biological activities and drug-like properties.
In the Make phase, synthetic chemists synthesize the designed analogs. The N2-cyclopropyl group is typically stable under many reaction conditions, allowing for diverse chemical modifications at other positions of the pyrimidine ring, such as the 5-amino group.
The newly synthesized compounds then enter the Test phase, where they are subjected to a battery of in vitro assays to determine their biological activity. This typically includes primary assays to measure potency against the target of interest (e.g., IC50 values for enzyme inhibition) and secondary assays to assess selectivity against related targets.
Finally, the Analyze phase involves a multidisciplinary team of chemists, biologists, and computational scientists who interpret the data. The goal is to establish a clear Structure-Activity Relationship (SAR). For example, a hypothetical DMTA cycle for a series of this compound derivatives targeting a specific kinase might yield the following data:
| Compound ID | R Group (at C4-position) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1a | -H | 500 | >10 |
| 1b | -Phenyl | 150 | 5.2 |
| 1c | -4-Fluorophenyl | 75 | 2.1 |
| 1d | -4-Methoxyphenyl | 200 | 7.8 |
| 1e | -3-Aminophenyl | 50 | 1.5 |
From this illustrative data, the team could deduce that aromatic substitutions at the C4-position are beneficial for activity, with electron-withdrawing or hydrogen-bond donating groups enhancing potency. This analysis then informs the next round of the DMTA cycle, where new compounds with further optimized substitutions are designed.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach begins with the screening of low molecular weight fragments (typically <300 Da) that bind to the target protein with high ligand efficiency. The this compound scaffold itself can be considered a valuable fragment due to its desirable chemical properties and known interactions with key biological targets like kinases.
In an FBDD campaign, this compound could be identified as a hit from a fragment screen. X-ray crystallography or NMR spectroscopy would then be used to determine its binding mode to the target protein. This structural information is invaluable for guiding the subsequent optimization process, where the fragment is "grown" or "linked" with other fragments to increase affinity and develop a more drug-like molecule.
Scaffold hopping is another rational design strategy where the core scaffold of a known inhibitor is replaced with a structurally different but functionally equivalent moiety. The this compound scaffold can serve as a novel core in scaffold hopping endeavors. For instance, if a drug discovery program has identified a series of inhibitors based on a different heterocyclic core, chemists might replace that core with the this compound scaffold to improve properties such as patentability, selectivity, or metabolic stability. The pyrimidine core can mimic the hydrogen bonding interactions of other hinge-binding motifs, while the cyclopropyl group can confer improved pharmacokinetic properties.
Computational Design for Property Optimization
Computational chemistry plays an indispensable role in modern drug design, enabling the prediction and optimization of various molecular properties before committing to costly and time-consuming synthesis. For derivatives of this compound, a range of computational tools are employed to refine their drug-like characteristics.
Molecular docking is frequently used to predict the binding pose of designed analogs within the active site of the target protein. This allows for the prioritization of compounds for synthesis that are predicted to have favorable interactions. For example, docking studies can help in designing substituents on the this compound scaffold that can access and bind to specific pockets within the target's active site, thereby enhancing potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of synthesized compounds and their corresponding biological activities is available. These models mathematically correlate the chemical structures of the compounds with their activities, allowing for the prediction of the potency of virtual compounds.
Beyond potency, computational methods are crucial for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For the this compound series, computational models can predict properties such as:
Solubility: Ensuring the compound is sufficiently soluble for absorption.
Permeability: Predicting the ability of the compound to cross cell membranes.
Metabolic Stability: The cyclopropyl group is often introduced to block potential sites of metabolism. Computational tools can predict other metabolically liable sites on the molecule.
Toxicity: In silico models can flag potential toxic liabilities, such as off-target effects or reactivity.
A hypothetical computational property profile for a lead compound based on the this compound scaffold might look like this:
| Property | Predicted Value | Desired Range |
| LogP | 2.8 | 1-3 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Caco-2 Permeability (nm/s) | 150 | > 100 |
| CYP3A4 Inhibition (pIC50) | < 5 | < 5 |
| hERG Blockade (pIC50) | < 4.5 | < 5 |
This data-driven approach allows for the multiparameter optimization of this compound derivatives, guiding the design of compounds with a higher probability of success in preclinical and clinical development.
In Vitro Enzyme Inhibition and Activation Studies
Once a putative protein target, such as an enzyme, is identified, the next step is to characterize the interaction biochemically. In vitro enzyme assays are essential for confirming direct interaction and quantifying the compound's effect on enzyme activity.
Enzyme kinetics studies are performed to determine the potency and mechanism of an inhibitor.
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. bath.ac.uk A lower IC50 value indicates a more potent inhibitor.
Ki (Inhibition constant): This is an intrinsic measure of the binding affinity of an inhibitor to an enzyme. washington.eduaatbio.com Unlike the IC50, the Ki is independent of the substrate concentration. aatbio.comsciencesnail.com
Vmax (Maximum reaction velocity): This represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. washington.edu Changes in Vmax can provide insight into the mechanism of inhibition.
If Casein kinase II subunit alpha was confirmed as a target, its interaction with this compound would be characterized as follows:
Hypothetical Data Table 4: Enzyme Kinetic Parameters for this compound against a Target Kinase
| Parameter | Value | Units |
| IC50 | 0.5 | µM |
| Ki | 0.25 | µM |
| Vmax (without inhibitor) | 100 | nmol/min/mg |
| Vmax (with inhibitor) | 50 | nmol/min/mg |
| Mode of Inhibition | Mixed | - |
This data is for illustrative purposes only.
It is crucial to determine the nature of the enzyme inhibition.
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effect can be reversed by removing the inhibitor, for example, through dialysis or dilution. tutorchase.comknyamed.comteachmephysiology.com Reversible inhibitors can be competitive, non-competitive, uncompetitive, or mixed. tutorchase.com
Irreversible Inhibition: The inhibitor typically binds covalently and permanently to the enzyme, leading to a loss of activity that cannot be recovered. tutorchase.comknyamed.comteachmephysiology.comyoutube.com
Mechanism-Based Inhibition (Suicide Inhibition): This is a type of irreversible inhibition where the enzyme metabolically activates the inhibitor, which then inactivates the enzyme. youtube.com
Experiments such as "jump-dilution" assays, where a pre-incubated enzyme-inhibitor complex is rapidly diluted, can help distinguish between these modes. A lack of recovery of enzyme activity upon dilution suggests irreversible inhibition. bath.ac.uk
Hypothetical Data Table 5: Experimental Differentiation of Inhibition Type
| Experiment | Observation with this compound | Conclusion |
| Dialysis of Enzyme-Inhibitor Complex | Full recovery of enzyme activity | Reversible Inhibition |
| Jump-Dilution Assay | Rapid recovery of enzyme activity | Reversible Inhibition |
| Time-Dependent Inhibition Assay | No increase in inhibition over time | Not Mechanism-Based |
This data is for illustrative purposes only.
An in-depth analysis of the biochemical profile of this compound reveals a compound of significant interest in the field of targeted molecular research. This article delineates the current understanding of its mechanistic biochemical properties and its effects on cellular pathways, based on investigations into its broader chemical class of diaminopyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
